molecular formula C11H13FO3 B13688249 Ethyl 3-(2-fluorophenyl)-3-hydroxypropanoate

Ethyl 3-(2-fluorophenyl)-3-hydroxypropanoate

Cat. No.: B13688249
M. Wt: 212.22 g/mol
InChI Key: QGUBVBGGDXGMQS-UHFFFAOYSA-N
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Description

Ethyl 3-(2-fluorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a fluorophenyl group, and a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2-fluorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-fluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(2-fluorophenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(2-fluorophenyl)-3-hydroxypropanol.

    Substitution: 3-(2-methoxyphenyl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(2-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with anti-inflammatory or anticancer properties.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets in biological systems. The hydroxy group can form hydrogen bonds with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to changes in cellular processes and signaling pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Ethyl 3-(2-fluorophenyl)-3-hydroxypropanoate can be compared with other similar compounds, such as:

    Ethyl 3-(2-chlorophenyl)-3-hydroxypropanoate: Similar structure but with a chlorine atom instead of fluorine. The presence of chlorine can affect the compound’s reactivity and biological activity.

    Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate: Contains a bromine atom, which can lead to different chemical and biological properties compared to the fluorine-containing compound.

    Ethyl 3-(2-methylphenyl)-3-hydroxypropanoate: The methyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with biological targets.

This compound is unique due to the presence of the fluorine atom, which can enhance its stability and lipophilicity, making it a valuable compound for various applications in research and industry.

Biological Activity

Ethyl 3-(2-fluorophenyl)-3-hydroxypropanoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a hydroxy ester, characterized by the presence of a hydroxy group and a fluorinated phenyl ring. Its molecular formula is C11H13FO3C_{11}H_{13}FO_3 with a molecular weight of approximately 212.22 g/mol. The fluorine atom enhances the compound's lipophilicity, which may influence its interactions with biological macromolecules, potentially leading to therapeutic effects such as anti-inflammatory and analgesic properties.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
  • Analgesic Properties : Its structural features indicate potential interactions with pain receptors, which could lead to analgesic applications.
  • Enzyme Interaction : The compound's ability to interact with specific enzymes or receptors is under investigation, with indications that it may modulate their activity.

Synthesis

The synthesis of this compound typically involves several steps, including the use of reagents such as ethyl iodoacetate and various catalysts. Continuous flow reactors may be employed to optimize reaction conditions and improve yield.

Case Studies and Experimental Results

  • Enantioselective Reactions : A study demonstrated the successful application of enantioselective reactions involving this compound derivatives, achieving high yields (up to 95%) and good enantioselectivities (77–91% ee) under optimized conditions .
  • Biological Assays : In vitro assays have shown that derivatives of this compound can exhibit significant biological activity against various cell lines, suggesting potential anticancer properties.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. Below is a table summarizing some related compounds:

Compound NameMolecular FormulaUnique Feature
Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoateC₁₁H₁₃F O₃Different position of fluorine
Ethyl 3-(2,4-difluorophenyl)-3-hydroxypropanoateC₁₁H₁₂F₂O₃Two fluorine atoms
Methyl (R)-3-(2-fluorophenyl)-3-hydroxypropanoateC₁₀H₁₂F O₃Methyl ester instead of ethyl

This table highlights variations in substituent positioning and functional groups, emphasizing the uniqueness of this compound within this class.

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

ethyl 3-(2-fluorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H13FO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6,10,13H,2,7H2,1H3

InChI Key

QGUBVBGGDXGMQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1F)O

Origin of Product

United States

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